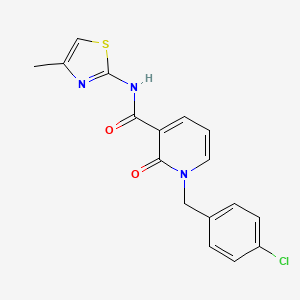
1-(4-chlorobenzyl)-N-(4-methylthiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-chlorobenzyl)-N-(4-methylthiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C17H14ClN3O2S and its molecular weight is 359.83. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 1-(4-chlorobenzyl)-N-(4-methylthiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a synthetic organic molecule belonging to the dihydropyridine derivatives class. Its structure includes a dihydropyridine ring, a thiazole moiety, and a carboxamide functional group, which contribute to its potential biological activities. This article aims to explore the biological activity of this compound through various studies and findings.
The compound's IUPAC name is 1-[(4-chlorophenyl)methyl]-2-oxo-N-(1,3-thiazol-2-yl)-1,2-dihydropyridine-3-carboxamide. Its molecular formula is C16H12ClN3O2S, and it has a molecular weight of approximately 351.8 g/mol. The presence of the 4-chlorobenzyl group is significant as it influences the compound's lipophilicity and binding affinity to biological targets.
Antitumor Activity
Research indicates that derivatives of dihydropyridines exhibit promising antitumor properties. Specifically, compounds similar to This compound have been shown to inhibit various cancer cell lines effectively. For instance, studies on substituted dihydropyridines demonstrated significant cytotoxic effects against human gastric carcinoma cells, with certain analogs leading to complete tumor stasis in xenograft models .
The mechanism underlying the antitumor activity is thought to involve inhibition of key signaling pathways associated with cancer cell proliferation. Dihydropyridine derivatives may act as inhibitors of Met kinase, which plays a crucial role in tumor growth and metastasis . This suggests that This compound might share similar mechanisms due to its structural characteristics.
Antimicrobial Activity
In addition to antitumor effects, there is emerging evidence supporting the antimicrobial properties of thiazole-containing compounds. For example, thiazole derivatives have been reported to exhibit antibacterial and antifungal activities against various pathogens . This could indicate that This compound may also possess similar antimicrobial properties worth exploring.
Data Table: Biological Activities
Case Studies
Several studies have focused on the synthesis and evaluation of similar dihydropyridine derivatives. Notably:
- Synthesis and Cytotoxicity : A study synthesized various dihydropyridine derivatives and tested them against multiple cancer cell lines, revealing that modifications at specific positions significantly enhanced their cytotoxicity .
- Combination Therapies : Research has also explored the synergistic effects of combining these compounds with established chemotherapeutics like doxorubicin. Results indicated improved efficacy in treating resistant cancer types when used in combination therapies .
Propriétés
IUPAC Name |
1-[(4-chlorophenyl)methyl]-N-(4-methyl-1,3-thiazol-2-yl)-2-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O2S/c1-11-10-24-17(19-11)20-15(22)14-3-2-8-21(16(14)23)9-12-4-6-13(18)7-5-12/h2-8,10H,9H2,1H3,(H,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWBLDROYMGLMTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)C2=CC=CN(C2=O)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














